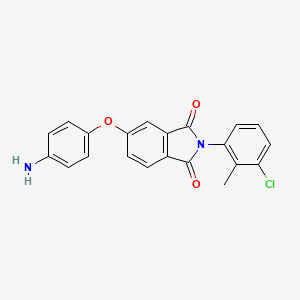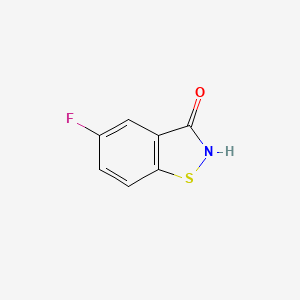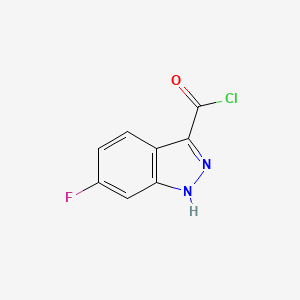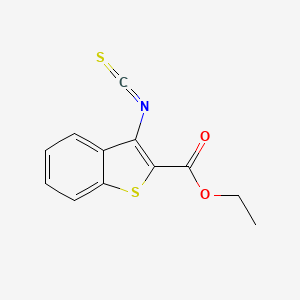
5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that may be of interest in pharmaceutical research due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the cyclization reactions described in the first paper. The synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involved a relay compound and a series of transformations including chlorination and treatment with ammonia . This approach could potentially be adapted for the synthesis of the compound , considering the similarities in the cyclization process and the presence of an amino group.
Molecular Structure Analysis
The second paper provides an example of a crystal structure analysis of a compound with a chlorinated aromatic ring, similar to one of the rings in the target compound . The nonplanar conformation and the dihedral angle between the benzene and five-membered rings are notable features that could be relevant when analyzing the molecular structure of this compound. Understanding the conformation and the potential interactions within the molecule is crucial for predicting its reactivity and binding properties.
Chemical Reactions Analysis
The chemical reactions involving the compounds in the papers suggest that the presence of amino groups and chlorinated aromatic systems can lead to a variety of intermolecular interactions . These interactions, such as hydrogen bonding and weak C-H...π interactions, are important for the stability and reactivity of the molecules. Such analysis is essential for understanding how the target compound might behave in different chemical environments or when subjected to further synthetic modifications.
Physical and Chemical Properties Analysis
Although the papers do not directly discuss the physical and chemical properties of the compound , they do provide insights into the properties of structurally related compounds. For instance, the presence of hydrogen bonding and other intermolecular forces can influence the compound's solubility, melting point, and crystalline structure . These properties are important for the practical handling of the compound and its potential applications in pharmaceutical formulations.
科学的研究の応用
Synthesis and Chemical Properties
5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is involved in various synthetic chemical reactions. One study describes the efficient synthesis of N-(Arylaminomethyl)-phthalimides, a class of compounds to which this chemical belongs. This research details conventional and microwave-assisted synthesis methods, exploring different mechanisms of formation and providing insights into the structural properties of these compounds through crystallographic and molecular orbital calculations (Sena et al., 2007). Another study outlines a synthesis pathway for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which includes processes like epoxidation and the opening of epoxide with nucleophiles, showcasing the chemical versatility of similar compounds (Tan et al., 2016).
Antibacterial Applications
A study focused on the synthesis of alkoxy isoindole-1,3-diones and their subsequent conversion into various derivatives. These derivatives were then screened for antibacterial properties, indicating the potential use of such compounds in developing new chemotherapeutic agents (Ahmed et al., 2006). Similarly, another research synthesized azaimidoxy compounds, including derivatives of isoindole-1,3-dione, and assessed their antimicrobial activities, highlighting their potential in antimicrobial therapy (Jain et al., 2006).
Molecular Structure and Analysis
Several studies have focused on the molecular structure and crystallography of isoindole-1,3-dione derivatives. For instance, one research synthesized a specific compound and determined its structure using X-ray single crystal diffraction, revealing important information about its molecular configuration (Ming-zhi et al., 2005). Another study synthesized two new N-aminoimides and analyzed their crystal structures, showing different isomers and highlighting the significance of molecular configuration in such compounds (Struga et al., 2007).
Pharmaceutical Research
In the pharmaceutical domain, research has been conducted on isoindole-1,3-dione derivatives for their potential use as antipsychotic drugs. One study synthesized a series of these compounds and evaluated their properties as ligands for phosphodiesterase 10A and serotonin receptors, demonstrating their potential therapeutic use in psychiatry (Czopek et al., 2020).
特性
IUPAC Name |
5-(4-aminophenoxy)-2-(3-chloro-2-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-18(22)3-2-4-19(12)24-20(25)16-10-9-15(11-17(16)21(24)26)27-14-7-5-13(23)6-8-14/h2-11H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXWPNOOAHBSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)


![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)
![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)



![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)
